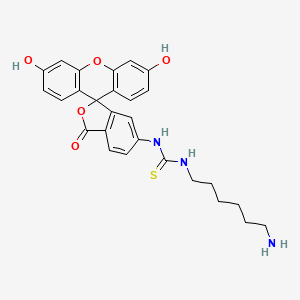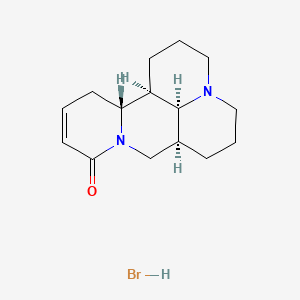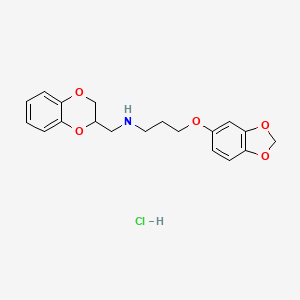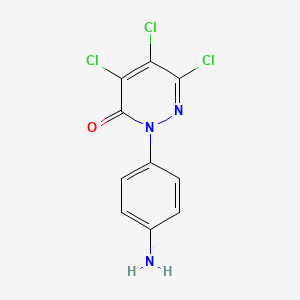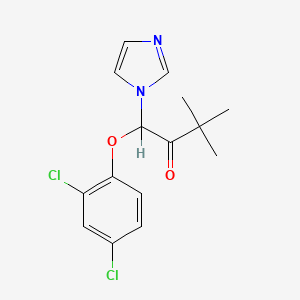![molecular formula C27H34N4O3S B1228598 3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Mosquito Larvicidal Activity
3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea and its derivatives have demonstrated promising antimicrobial and mosquito larvicidal activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against various bacterial and fungal strains, surpassing the efficacy of standard antibiotics in some cases. Additionally, they have proven effective in combating mosquito larvae, specifically Culex quinquefasciatus, a common vector for disease transmission (Rajanarendar et al., 2010).
Cytotoxic Activity
Compounds related to this compound have shown cytotoxic properties against various cancer cell lines. Research indicates that carboxamide derivatives of related compounds have potent inhibitory effects on murine leukemia, lung carcinoma, and human leukemia cells, with some compounds demonstrating IC50 values less than 10 nM (Deady et al., 2003).
Synthesis and Structural Analysis
The synthesis of this compound and its analogs has been a significant focus of research, enabling further study of their applications. Advanced synthetic methods have been employed to create these compounds, with subsequent structural analyses conducted through methods like X-ray diffraction, providing insights into their potential medicinal properties (Ji, 2006).
Antimicrobial Agents Synthesis
Derivatives of this compound have been synthesized as potential antimicrobial agents. These compounds have been tested against a range of bacteria and fungi, demonstrating significant antimicrobial properties. This research has implications for the development of new therapeutic agents in combating microbial infections (Patel et al., 2012).
Eigenschaften
Molekularformel |
C27H34N4O3S |
|---|---|
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)-1-[(1-ethylpyrrolidin-2-yl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea |
InChI |
InChI=1S/C27H34N4O3S/c1-5-30-12-6-7-21(30)17-31(27(35)29-23-11-10-22(33-3)15-25(23)34-4)16-20-14-19-9-8-18(2)13-24(19)28-26(20)32/h8-11,13-15,21H,5-7,12,16-17H2,1-4H3,(H,28,32)(H,29,35) |
InChI-Schlüssel |
KXNWGWWYNFNKJS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CN(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=S)NC4=C(C=C(C=C4)OC)OC |
Kanonische SMILES |
CCN1CCCC1CN(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=S)NC4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N'-[2-(2-ethoxyphenoxy)-1-oxoethyl]acetohydrazide](/img/structure/B1228516.png)
![N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228518.png)
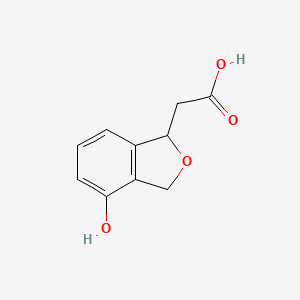
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)
![4-hydroxy-N-[[2-oxo-1-(3-oxo-1H-isobenzofuran-1-yl)-3-indolylidene]amino]benzamide](/img/structure/B1228521.png)

